molecular formula C14H11ClO3 B582148 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid CAS No. 1262005-64-0

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid

Cat. No.: B582148
CAS No.: 1262005-64-0
M. Wt: 262.689
InChI Key: QNPVCQDOLKHJRI-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid: is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . This compound is characterized by the presence of a chloro group at the 5-position and a hydroxymethyl group at the 4-position of the phenyl ring, which is attached to a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

    Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde and a base such as sodium hydroxide.

    Carboxylation: The final step involves the carboxylation of the intermediate compound to form the benzoic acid derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent.

Major Products:

    Oxidation: 5-Chloro-3-(4-carboxyphenyl)benzoic acid.

    Reduction: 5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid.

    Substitution: 5-Amino-3-(4-hydroxymethylphenyl)benzoic acid.

Scientific Research Applications

Chemistry: 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is used to study the effects of chloro and hydroxymethyl groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

  • 5-Chloro-2-(4-hydroxymethylphenyl)benzoic acid
  • 4-Chloro-3-(4-hydroxymethylphenyl)benzoic acid
  • 5-Bromo-3-(4-hydroxymethylphenyl)benzoic acid

Comparison: 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is unique due to the specific positioning of the chloro and hydroxymethyl groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications. For example, the presence of a chloro group at the 5-position may enhance its stability and reactivity compared to a bromo group or a different substitution pattern.

Properties

IUPAC Name

3-chloro-5-[4-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPVCQDOLKHJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689117
Record name 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-64-0
Record name 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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